Propanamide, 2-amino-3-methoxy-N-(phenylmethyl)-, (2S)-

Catalog No.
S991369
CAS No.
474534-78-6
M.F
C11H16N2O2
M. Wt
208.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propanamide, 2-amino-3-methoxy-N-(phenylmethyl)-, ...

CAS Number

474534-78-6

Product Name

Propanamide, 2-amino-3-methoxy-N-(phenylmethyl)-, (2S)-

IUPAC Name

(2S)-2-amino-N-benzyl-3-methoxypropanamide

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C11H16N2O2/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3,(H,13,14)/t10-/m0/s1

InChI Key

WPLANNRKFDHEKD-JTQLQIEISA-N

SMILES

COCC(C(=O)NCC1=CC=CC=C1)N

Canonical SMILES

COCC(C(=O)NCC1=CC=CC=C1)N

Isomeric SMILES

COC[C@@H](C(=O)NCC1=CC=CC=C1)N

(2S)-2-Amino-3-methoxy-N-(phenylmethyl)propanamide is a chiral molecule, meaning it exists in two mirror-image forms called enantiomers. One of these enantiomers, specifically the (R)-enantiomer, is the active ingredient in the antiepileptic drug lacosamide (WO2011158194A1: ). However, the (2S)-enantiomer has also received attention in scientific research for several reasons:

  • Precursor for Lacosamide Synthesis

    (2S)-2-Amino-3-methoxy-N-(phenylmethyl)propanamide can be a useful intermediate in the synthesis of lacosamide. Researchers have explored enzymatic methods for separating the (R)-enantiomer from a racemic mixture (containing both enantiomers) of this compound. This allows for the isolation of the desired form for lacosamide production (WO2011158194A1: , US20130095535A1: ).

  • Potential Biological Activity

    While the (R)-enantiomer is the active component of lacosamide, some research suggests the (2S)-enantiomer may have its own biological properties. However, more research is needed to understand any potential therapeutic applications of the (2S) form (GSRS: ).

Propanamide, 2-amino-3-methoxy-N-(phenylmethyl)-, (2S)- is a chemical compound with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol. It is classified as a colorless liquid that is soluble in water, ethanol, and ether. This compound is notable for its potential applications in various fields of research due to its structural properties and biological activities .

Typical of amides. These include:

  • Hydrolysis: Amides can react with water in the presence of acids or bases to form carboxylic acids and amines.
  • Acylation: The amine group can be acylated to form more complex derivatives.
  • Reduction: The carbonyl group in amides can be reduced to form amines using reducing agents like lithium aluminum hydride.

These reactions are significant for modifying the compound's structure to enhance its biological activity or tailor it for specific applications .

Research indicates that propanamide derivatives exhibit various biological activities:

  • Antioxidant Activity: Some derivatives show antioxidant properties that surpass those of standard antioxidants like ascorbic acid, suggesting potential protective effects against oxidative stress.
  • Anticancer Properties: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, including human glioblastoma and breast cancer cells, indicating their potential as therapeutic agents.
  • Antibacterial and Antifungal Effects: Studies have shown that some propanamide derivatives possess significant antibacterial and antifungal properties, making them candidates for new antimicrobial agents.

The synthesis of propanamide, 2-amino-3-methoxy-N-(phenylmethyl)- can involve several methodologies:

  • Direct Amination: The reaction of 3-methoxypropanoic acid with phenylmethanamine under controlled conditions can yield the desired amide.
  • Coupling Reactions: Utilizing coupling agents such as carbodiimides can facilitate the formation of the amide bond between the carboxylic acid and amine.
  • Modification of Existing Compounds: Starting from simpler amides or amino acids, structural modifications can lead to the synthesis of this compound.

These methods are crucial for obtaining high-purity compounds suitable for research applications .

Propanamide, 2-amino-3-methoxy-N-(phenylmethyl)- has several applications:

  • Pharmaceutical Research: Its potential anticancer and antimicrobial properties make it a candidate for drug development.
  • Biochemical Studies: The compound's interactions with biological systems can be studied to understand its mechanism of action.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic compounds.

Research continues to explore its full range of applications in medicinal chemistry and related fields .

Interaction studies involving propanamide derivatives focus on understanding how these compounds interact with biological targets:

  • Molecular Docking Studies: These studies help predict how the compound binds to specific proteins or enzymes, providing insights into its mechanism of action.
  • Pharmacokinetic Studies: Investigations into absorption, distribution, metabolism, and excretion (ADME) profiles are essential for assessing the compound's viability as a therapeutic agent .

Such studies are critical for evaluating the safety and efficacy of propanamide derivatives in clinical settings.

Several compounds share structural similarities with propanamide, 2-amino-3-methoxy-N-(phenylmethyl)-. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Propanamide, N-benzyl-3-methoxypropanamideC₁₁H₁₆N₂O₂Contains a benzyl group enhancing lipophilicity
LacosamideC₁₃H₁₈N₂O₂Used as an antiepileptic drug; exhibits different pharmacological properties
2-Acetamido-N-benzyl-3-methoxypropanamideC₁₂H₁₉N₂O₃Acetamido group adds distinct functional properties
2-(Acetylamino)-3-methoxy-N-(phenylmethyl)propanoic acidC₁₂H₁₉N₂O₃Differing acetamido structure influences solubility

Propanamide, 2-amino-3-methoxy-N-(phenylmethyl)- stands out due to its specific amino and methoxy substitutions that may confer unique biological activities not found in its analogs .

Sequence

X

Dates

Last modified: 04-15-2024

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